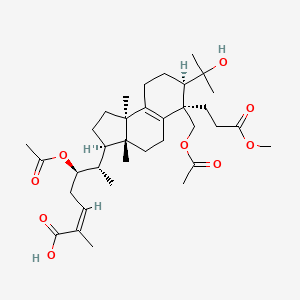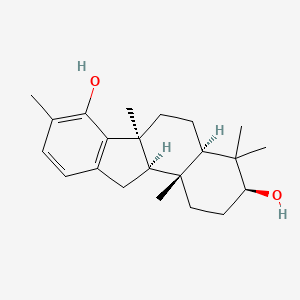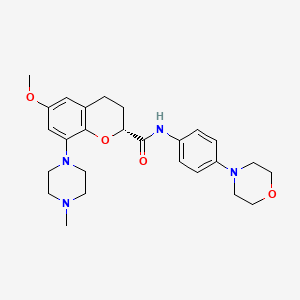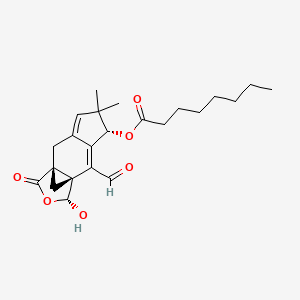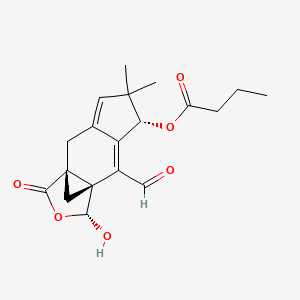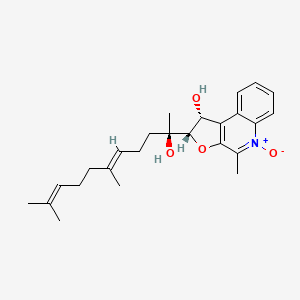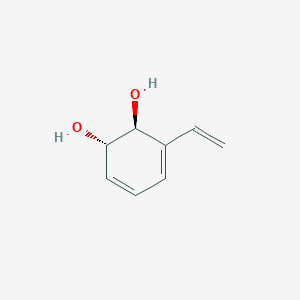
(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol is a trans-3-ethenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Diels-Alder Dimers Formation : The acetonide of cis-diol metabolite of this compound, produced from the oxidation of styrene by Pseudomonas putida, undergoes Diels-Alder dimerizations to form different types of compounds (Hudlický & Boros, 1993).
- Conversion into Enantiomerically Pure Compounds : Enzymatically derived and enantiomerically pure forms of this compound have been elaborated into compounds embodying the pentacyclic framework of Vindoline, a precursor to anticancer agents vinblastine and vincristine (White & Banwell, 2016).
- Reactions with N-substituted Maleimides and Ketenes : The compound reacts with N-substituted maleimides, diphenylketene, dichlorocarbene, and ethoxycarbonylcarbene, leading to various reaction products (Downing et al., 1990).
Chemical Reactions and Mechanisms
- Osmylation Studies : A study on the osmylation of chiral cis-cyclohexadienediols, closely related to this compound, showed preferential dihydroxylation on the more electron-rich double bond, with the presence of protecting groups on the diol functionality being crucial (Brovetto et al., 1999).
- Synthesis of Hydroxyshikimic Acid : This compound was used in the synthesis of 6β-hydroxyshikimic acid and its derivatives, highlighting its utility in complex organic syntheses (Blacker et al., 1995).
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,7-10H,1H2/t7-,8-/m0/s1 |
Clé InChI |
VQKKVCTZENPFCZ-YUMQZZPRSA-N |
SMILES isomérique |
C=CC1=CC=C[C@@H]([C@H]1O)O |
SMILES canonique |
C=CC1=CC=CC(C1O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




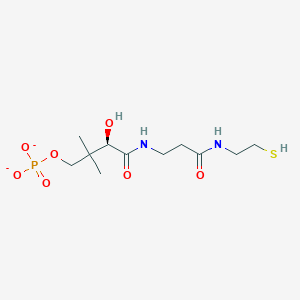
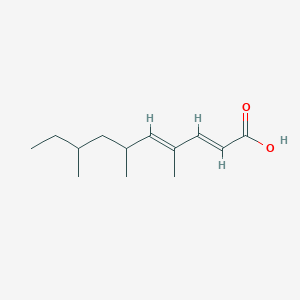
![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)
![N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide](/img/structure/B1265148.png)
![[2-(2-Methoxyethyl)-1-piperidinyl]-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-3-isoxazolyl]methanone](/img/structure/B1265149.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1265151.png)
